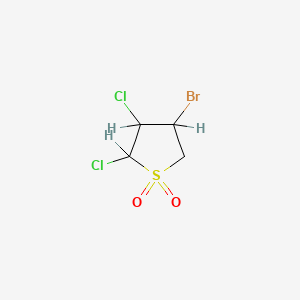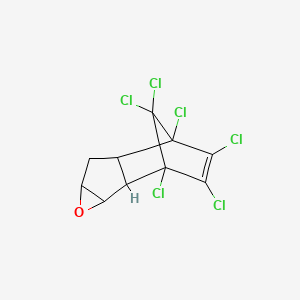
(2-氯苯基)(苯基)甲醇
描述
2-Chlorobenzhydrol is a diarylmethane.
科学研究应用
色谱法和质谱法
(2-氯苯基)(苯基)甲醇: 在色谱法和质谱法中用作标准品或参考化合物。其明确的结构和性质允许校准设备和验证分析方法。 这种化合物有助于确保色谱和质谱分析的准确性和精确性,这对于识别和量化复杂混合物中的物质至关重要 .
查耳酮衍生物的合成
查耳酮是一类具有重要生物活性的化合物。(2-氯苯基)(苯基)甲醇 可用作合成查耳酮衍生物的前体。这些衍生物表现出广泛的药理作用,包括抗菌、抗真菌、抗炎和抗癌特性。 该化合物的结构允许创建各种查耳酮类似物,可以进一步探索用于药物开发 .
生物活性研究
该化合物的结构,包含一个氯苯基基团,使其成为研究生物活性的宝贵实体。它可以被纳入更大的分子中,以研究它们与生物系统的相互作用。 这在开发新药方面特别有用,其中引入氯苯基基团可以显着改变化合物的生物活性 .
材料科学
在材料科学中,(2-氯苯基)(苯基)甲醇 可用于改变聚合物和树脂的性能。通过将这种化合物纳入材料中,研究人员可以增强诸如刚度、热稳定性和抗降解性等特性。 这种应用对于创建用于汽车、航空航天和电子等各个行业的专用材料至关重要 .
法医学
法医科学家使用(2-氯苯基)(苯基)甲醇 分析化学证据。由于其独特的化学特征,它可以用作识别物质的标记或示踪剂。 这种应用在刑事调查中至关重要,其中需要准确检测和识别化学化合物 .
临床诊断
在临床诊断中,这种化合物可以用作试剂或试剂盒的组分。 其在反应中的存在可以指示特定生化过程的发生,这对于诊断疾病或监测治疗效果很有用 .
环境监测
(2-氯苯基)(苯基)甲醇: 可用于环境监测以追踪污染源或研究氯化化合物降解。 其独特的化学结构便于在环境样品中检测和量化,有助于评估环境健康和污染物的影响 .
研究与开发
这种化合物广泛用于研发实验室,作为合成新型化合物的构建模块。 其在化学反应中的多功能性使其成为创建各种化学实体的宝贵起始材料,这些实体可能在科学技术各个领域具有潜在的应用 .
安全和危害
未来方向
Given its unique chemical structure and potential applications in research and industry, “(2-Chlorophenyl)(phenyl)methanol” may exhibit interesting physical and chemical characteristics, making it suitable for applications such as organic synthesis, pharmaceutical research, and material science . Its versatility allows for potential modification and functionalization, enabling the development of derivatives with tailored properties for specific applications .
属性
IUPAC Name |
(2-chlorophenyl)-phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDRELLAZGINQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861669 | |
| Record name | (2-Chlorophenyl)(phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6954-45-6 | |
| Record name | 2-Chlorobenzhydrol, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006954456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6954-45-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37575 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-chlorophenyl)(phenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLOROBENZHYDROL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHZ92535D4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














